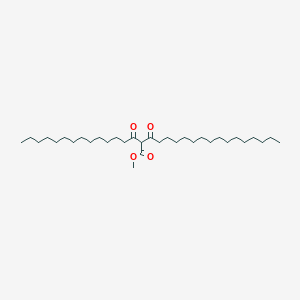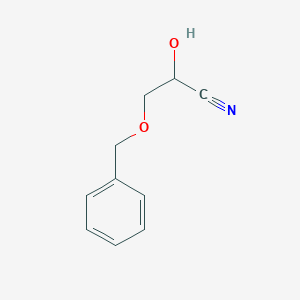
3-(Benzyloxy)-2-hydroxypropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-2-hydroxypropanenitrile is an organic compound characterized by the presence of a benzyl group attached to an oxygen atom, which is further connected to a hydroxypropanenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-hydroxypropanenitrile typically involves the reaction of benzyl alcohol with 2-hydroxypropanenitrile under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the resonance stabilization provided by the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as hydroxide ions or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Benzylic alcohols, benzoic acids.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
3-(Benzyloxy)-2-hydroxypropanenitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and alcohols.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(Benzyloxy)-2-hydroxypropanenitrile exerts its effects involves interactions with specific molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxy and nitrile groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Benzyl alcohol: Shares the benzyl group but lacks the nitrile and hydroxypropanenitrile moiety.
2-Hydroxypropanenitrile: Contains the hydroxypropanenitrile structure but lacks the benzyl group.
Propriétés
Numéro CAS |
102629-92-5 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2-hydroxy-3-phenylmethoxypropanenitrile |
InChI |
InChI=1S/C10H11NO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,7-8H2 |
Clé InChI |
GYIQKOCXLVJCMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


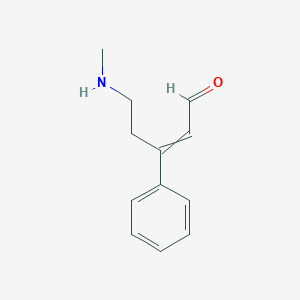
![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
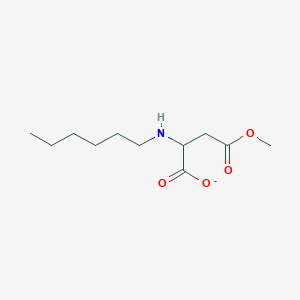
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)
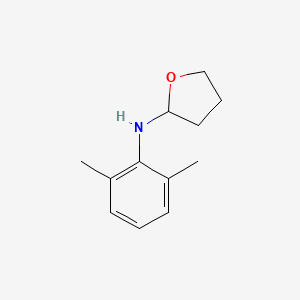
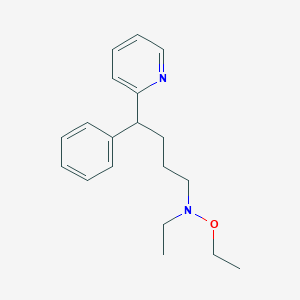
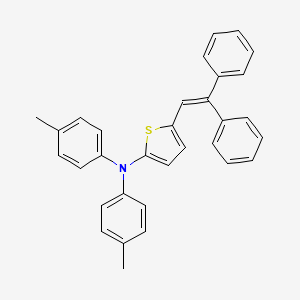
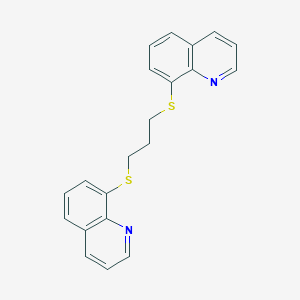
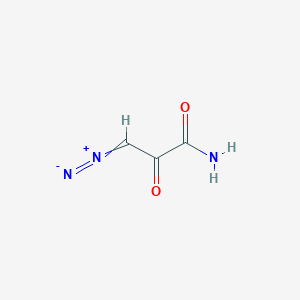
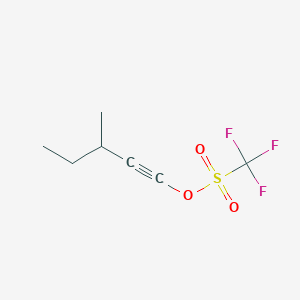
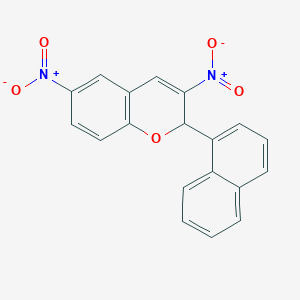
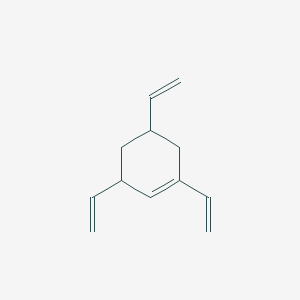
![1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]](/img/structure/B14335144.png)
